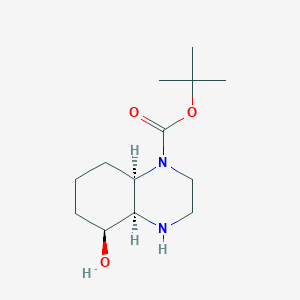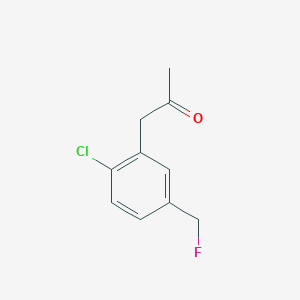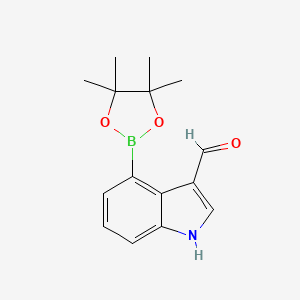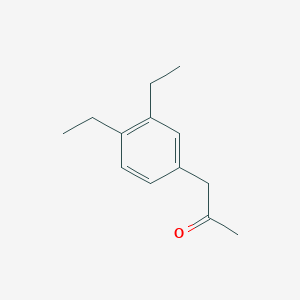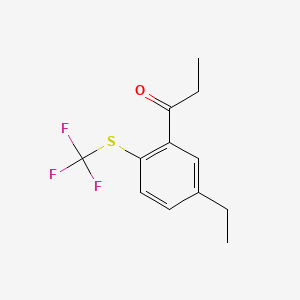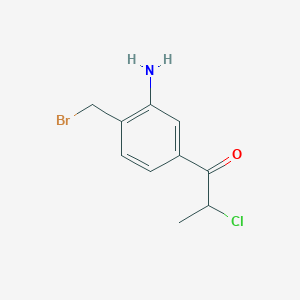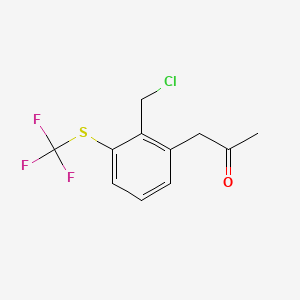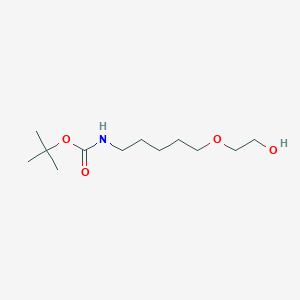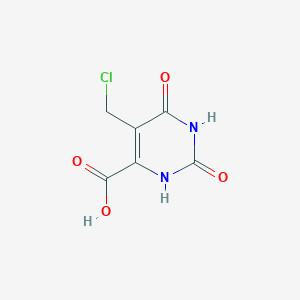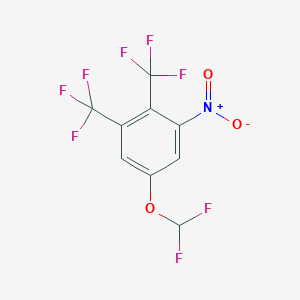
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes tert-butoxy and tert-butoxycarbonyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids followed by selective functional group transformations. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the amino group, and tert-butyl groups to protect the carboxyl group. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives
Aplicaciones Científicas De Investigación
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of target proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid: The enantiomer of the compound, with similar but distinct properties.
N-tert-Butoxycarbonyl-L-alanine: A related compound with a simpler structure, used in similar applications.
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate: Another related compound with applications in organic synthesis.
Uniqueness
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable tool in the synthesis of complex molecules and the study of biochemical mechanisms.
Propiedades
Fórmula molecular |
C14H25NO6 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-9(11(17)18)15(7)12(19)21-14(4,5)6/h9H,8H2,1-7H3,(H,17,18)/t9-/m0/s1 |
Clave InChI |
NXCHYNDSEYTLJK-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


